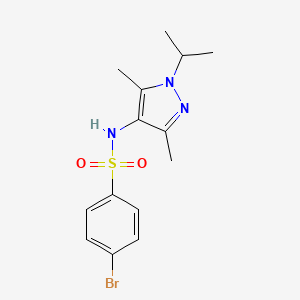
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells. BPTES has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death.
Wirkmechanismus
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid binds to the active site of glutaminase, inhibiting its activity. Glutaminase is responsible for converting glutamine to glutamate, which is then used in various metabolic pathways in the cell. In cancer cells, glutaminase is overexpressed, leading to increased glutamine metabolism and cell proliferation. By inhibiting glutaminase activity, 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid disrupts this metabolic pathway, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death. In addition, 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to have minimal toxicity in normal cells. This makes 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid in lab experiments is its specificity for glutaminase. This allows researchers to selectively inhibit glutaminase activity in cancer cells, without affecting normal cells. However, the low yield of the synthesis method and the limited solubility of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid can make it difficult to use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid. One direction is to optimize the synthesis method to increase the yield and solubility of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid. Another direction is to study the potential of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid as a combination therapy with other anti-cancer agents. Finally, further studies are needed to understand the long-term effects of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid on normal cells, as well as its potential as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid involves several steps. The first step is the synthesis of 5-bromo-2-thiophenecarboxylic acid, which is then reacted with piperidine to form 5-bromo-4-(2-piperidin-1-ylethyl)thiophene-2-carboxylic acid. This intermediate is then reacted with sulfamide to form 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid. The overall yield of the synthesis is around 10%.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential as an anti-cancer agent. Glutaminase is overexpressed in many types of cancer cells, and 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to selectively inhibit glutaminase activity in these cells. This leads to decreased cell proliferation and increased cell death, making 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
5-bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4S2/c13-11-10(8-9(20-11)12(16)17)21(18,19)14-4-7-15-5-2-1-3-6-15/h8,14H,1-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIFKVWEOYFVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNS(=O)(=O)C2=C(SC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)

![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)
![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)

![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)

![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)

![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)